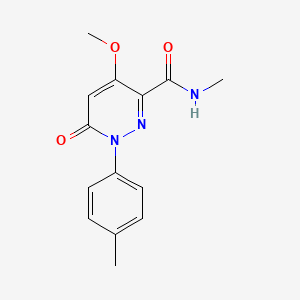

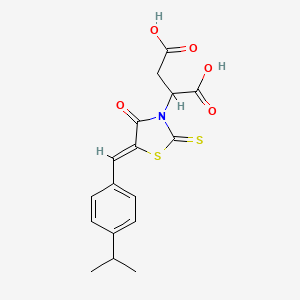

![molecular formula C12H11F3N4OS B2751037 5-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 478043-14-0](/img/structure/B2751037.png)

5-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole” is a complex organic molecule. It contains several functional groups, including an isopropyl group, an oxadiazole ring, a methyl group, a trifluoromethyl group, and a thieno[2,3-c]pyrazole ring .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related oxadiazole derivatives has been reported to involve the reaction of N-(5-(4-bromobenzyl)-1,3,4-oxadiazole-2-yl)-2-chloroacetamide in dimethylformamide, under nitrogen .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The oxadiazole and thieno[2,3-c]pyrazole rings are heterocyclic structures that contain nitrogen and sulfur atoms, respectively .Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions. For example, a related compound, 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, has been reported to undergo several metabolic reactions, including oxidation, hydroxylation, and conjugation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Information about the properties of similar compounds can be found on databases like ChemSpider .Scientific Research Applications

Organic Synthesis Applications

The compound's relevance in organic synthesis is demonstrated through studies on pyrazoles, where functionalized side chains and varying substituents have been explored for their synthetic potential. For instance, Grotjahn et al. (2002) outlined methods for synthesizing pyrazoles with diverse substituents, highlighting the chemical versatility of pyrazole compounds and their derivatives in creating ligands for potential applications in coordination chemistry and catalysis Grotjahn et al., 2002.

Fungicidal Activity

The compound's framework has been utilized to develop potential fungicides. Chen et al. (2000) synthesized a series of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles and evaluated their fungicidal activity against rice sheath blight, a significant disease affecting rice crops in China. This research underscores the potential of such compounds in addressing agricultural challenges Chen et al., 2000.

Corrosion Inhibition

In the field of materials science, Ammal et al. (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. Their findings suggest that these compounds form protective layers on metal surfaces, indicating their applicability in corrosion protection Ammal et al., 2018.

Pharmacological Applications

The structural motif of 5-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole also finds applications in pharmacology. For example, Puthiyapurayil et al. (2012) designed and synthesized a combinatorial library of S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl)phenyl pyrazole moiety, demonstrating significant in vitro cytotoxic activity against MCF-7 cells. This underscores the potential of such compounds in developing new anticancer therapies Puthiyapurayil et al., 2012.

properties

IUPAC Name |

2-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-5-propan-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4OS/c1-5(2)9-16-17-10(20-9)7-4-6-8(12(13,14)15)18-19(3)11(6)21-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDYNDLAIHYPBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2=CC3=C(S2)N(N=C3C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

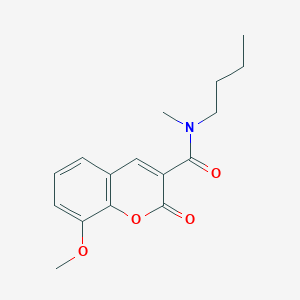

![1-(2-Methoxyethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2750956.png)

![1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2750960.png)

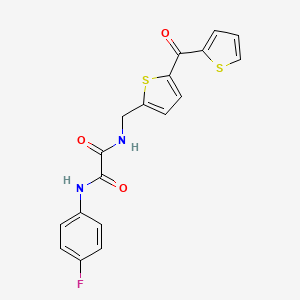

![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2750961.png)

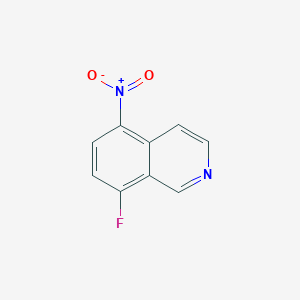

![3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2750962.png)

![1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one](/img/structure/B2750968.png)

methanone](/img/structure/B2750971.png)

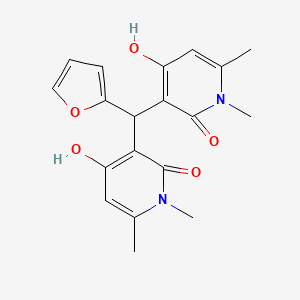

![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride](/img/structure/B2750972.png)